Cas no 88524-66-7 ((-)-Kuwanon K)
(-)-Kuwanon K Chemical and Physical Properties
Names and Identifiers
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- 2-(3-{(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-[(2,4-dihydroxyphenyl)carbonyl]-3-methylcyclohex-2-en-1-yl}-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
- (-)-Kuwanon K
- DA-64801
- E80746
- 4H-1-Benzopyran-4-one, 2-(3-(6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
- DTXSID40237111
- Kuwanon K
- 88524-66-7
- 4H-1-Benzopyran-4-one, 2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
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- Inchi: 1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1
- InChI Key: FEAIYAOTVUYWQZ-AIQWNVMPSA-N
- SMILES: O=C(C1C=CC(=CC=1O)O)[C@@H]1[C@@H](C2C(=CC=C(C3=C(C(C4C(=CC(=CC=4O3)O)O)=O)C/C=C(\C)/C)C=2O)O)C=C(C)C[C@H]1C1C=CC(=CC=1O)O
Computed Properties
- Exact Mass: 692.22576196g/mol
- Monoisotopic Mass: 692.22576196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 51
- Rotatable Bond Count: 7
- Complexity: 1370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.407
- Topological Polar Surface Area: 205Ų
(-)-Kuwanon K Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N11463-1mg |
Kuwanon K |
88524-66-7 | 98.07% | 1mg |
¥3100 | 2025-04-15 | |
| MedChemExpress | HY-N11463-5mg |
Kuwanon K |
88524-66-7 | 98.07% | 5mg |
¥9350 | 2024-07-21 | |
| Ambeed | A1737631-1mg |
2-((1'S,2'S,3'R)-2'-(2,4-Dihydroxybenzoyl)-2,2'',4'',6-tetrahydroxy-5'-methyl-1',2',3',4'-tetrahydro-[1,1':3',1''-terphenyl]-3-yl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one |
88524-66-7 | 98% | 1mg |
$480.0 | 2025-04-16 | |
| Ambeed | A1737631-5mg |
2-((1'S,2'S,3'R)-2'-(2,4-Dihydroxybenzoyl)-2,2'',4'',6-tetrahydroxy-5'-methyl-1',2',3',4'-tetrahydro-[1,1':3',1''-terphenyl]-3-yl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one |
88524-66-7 | 98% | 5mg |
$1438.0 | 2025-04-16 |
(-)-Kuwanon K Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (-)-Kuwanon K
Introduction to (-)-Kuwanon K (CAS No. 88524-66-7)
(-)-Kuwanon K, a naturally occurring flavonolignan, has garnered significant attention in the field of chemobiology and pharmaceutical research due to its diverse pharmacological properties. With the CAS number 88524-66-7, this compound is recognized for its potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and cancer cell proliferation. The structural uniqueness of (-)-Kuwanon K stems from its flavonolignan backbone, which combines the characteristics of flavonoids and lignans, endowing it with a broad spectrum of biological activities.
The chemical structure of (-)-Kuwanon K features a benzopyranone core linked to a phenylpropanoid moiety, a configuration that is commonly associated with potent bioactive compounds. This structural motif is pivotal in mediating its interactions with biological targets, including enzymes and receptors involved in cellular signaling. Recent studies have highlighted the compound's ability to inhibit several key enzymes such as lipoxygenase and cyclooxygenase, which are central to the inflammatory response. The inhibitory effects of (-)-Kuwanon K on these enzymes have been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in managing inflammatory disorders.
In addition to its anti-inflammatory properties, (-)-Kuwanon K has shown promising activity against various types of cancer cells. Research has indicated that the compound can induce apoptosis in cancerous cells by modulating mitochondrial function and disrupting the integrity of the cell membrane. Furthermore, (-)-Kuwanon K has been observed to exert an inhibitory effect on kinases that are essential for tumor growth and metastasis. These findings have positioned (-)-Kuwanon K as a candidate for further development into an anticancer therapeutic agent.
The pharmacokinetic profile of (-)-Kuwanon K is another area of interest. Studies have revealed that the compound exhibits moderate solubility in water and lipids, which facilitates its absorption and distribution throughout the body. However, its bioavailability appears to be limited due to rapid metabolism by phase II enzymatic pathways. To enhance its therapeutic efficacy, researchers are exploring strategies such as prodrug formulation and combination therapy with other compounds that can modulate metabolic pathways.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular interactions between (-)-Kuwanon K and its biological targets. Molecular docking studies have identified key residues on enzymes like lipoxygenase and kinases that are critical for binding affinity. These insights have guided the design of derivatives with enhanced potency and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.
The synthesis of (-)-Kuwanon K remains a challenge due to its complex structure. Natural sources are limited, and large-scale cultivation poses logistical challenges. Consequently, synthetic chemists have been working on efficient synthetic routes that mimic natural biosynthesis while ensuring high enantiomeric purity. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of (-)-Kuwanon K, which is crucial for evaluating its true biological activity without interference from racemic impurities.
The regulatory landscape for natural products like (-)-Kuwanon K is evolving, with increasing emphasis on quality control and standardization. To ensure consistency across batches derived from different sources, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed. These methods allow for precise quantification and characterization of the compound, ensuring compliance with pharmaceutical standards.
The future directions for research on (-)-Kuwanon K include exploring its potential in treating neurodegenerative diseases. Preliminary studies have suggested that the compound may protect against oxidative stress-induced neuronal damage, a hallmark of conditions like Alzheimer's disease. Further investigation into these mechanisms could open new avenues for therapeutic intervention.
In conclusion, (-)-Kuwanon K (CAS No. 88524-66-7) represents a fascinating natural product with multifaceted biological activities. Its potential applications in anti-inflammatory therapy and oncology are supported by compelling preclinical evidence. As research continues to uncover new aspects of its pharmacology and develop innovative synthetic strategies, (-)-Kuwanon K is poised to emerge as a significant player in modern medicine.
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